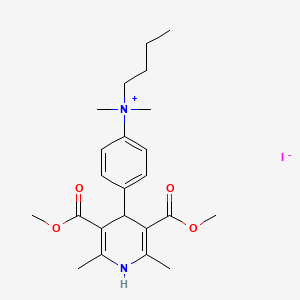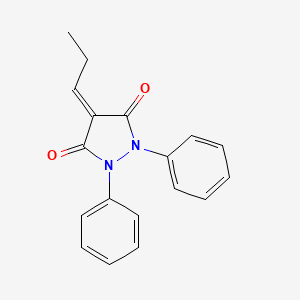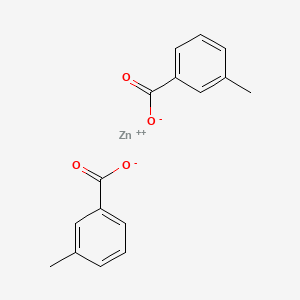
Zinc m-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc m-toluate: is an organic zinc compound with the chemical formula C16H14O4Zn zinc 3-methylbenzoate . This compound is typically found in the form of a white crystalline powder and is known for its solubility in organic solvents such as alcohols, ketones, and ethers, while being relatively insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc m-toluate is generally synthesized through the reaction of 3-methylbenzoic acid with anhydrous zinc chloride . The process involves dissolving 3-methylbenzoic acid in an appropriate solvent, adding anhydrous zinc chloride, and allowing the reaction to proceed under controlled temperature conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc m-toluate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reactions: Typically involve other metal salts under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: Zinc m-toluate is used as a catalyst in organic synthesis, particularly in reactions involving carbene intermediates, electrophilic substitution, and hydroxyl phosphonate reactions .
Biology and Medicine:
Industry: In industrial applications, this compound is used as a corrosion inhibitor in coatings and paints to protect metal surfaces from corrosion .
Mécanisme D'action
The mechanism of action of zinc m-toluate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They are involved in the modulation of several zinc-dependent proteins, including transcription factors and enzymes that regulate cell proliferation, apoptosis, and antioxidant defenses .
Comparaison Avec Des Composés Similaires
Zinc benzoate: Similar in structure but lacks the methyl group present in zinc m-toluate.
Zinc acetate: Another zinc salt with different chemical properties and applications.
Zinc chloride: A more commonly used zinc compound with broader applications.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
68092-46-6 |
|---|---|
Formule moléculaire |
C16H14O4Zn |
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
zinc;3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
FVAFBVXHPTZJFY-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Zn+2] |
Numéros CAS associés |
99-04-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

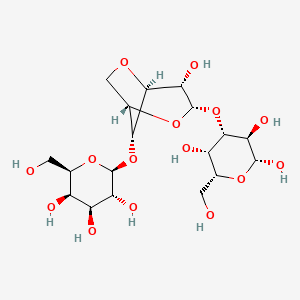
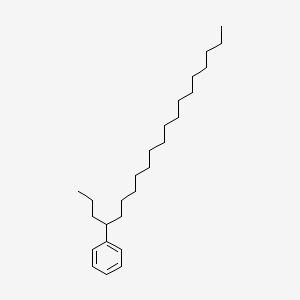
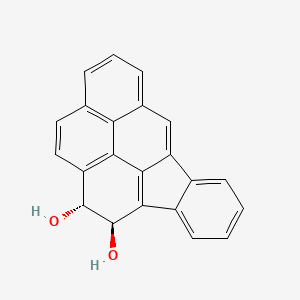

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
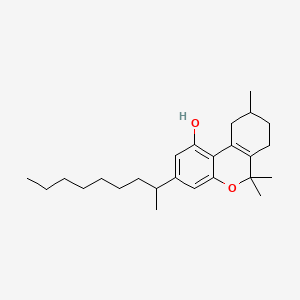
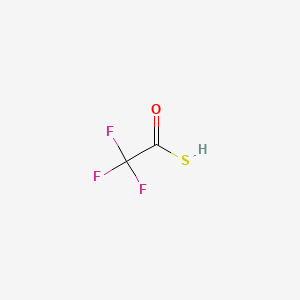
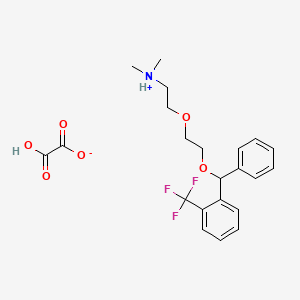
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
